What are the applications of Methyl Eugenol-13C,d3 in metabolic research?
What are the applications of Methyl Eugenol-13C,d3 in metabolic research?
An In-Depth Technical Guide to the Applications of Methyl Eugenol-13C,d3 in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the applications of Methyl Eugenol-13C,d3, a stable isotope-labeled compound, in the field of metabolic research. We will delve into its core uses as an internal standard and a metabolic tracer, provide detailed experimental protocols, and present quantitative data to support its utility in pharmacokinetic and metabolic pathway studies.
Introduction to Methyl Eugenol (B1671780) and Stable Isotope Labeling
Methyl eugenol is a naturally occurring phenylpropanoid found in various plants and essential oils.[1][2] It is structurally similar to other compounds like eugenol and safrole and is studied for its metabolic fate and potential biological effects.[2][3]
Methyl Eugenol-13C,d3 is a synthetic variant of methyl eugenol in which one carbon atom has been replaced by its heavy isotope, carbon-13 (¹³C), and three hydrogen atoms have been replaced by deuterium (B1214612) (d or ²H).[1][][5][6] This labeling confers a higher molecular weight without significantly altering the compound's chemical properties. This key feature makes it an invaluable tool in modern analytical chemistry, particularly in studies involving mass spectrometry.[7][8]
Stable isotope-labeled compounds are non-radioactive and safe for in vivo studies, making them ideal for tracing the absorption, distribution, metabolism, and excretion (ADME) of parent compounds.[][7]
Core Applications in Metabolic Research
The primary applications of Methyl Eugenol-13C,d3 in metabolic research are as an internal standard for precise quantification and as a tracer for elucidating metabolic pathways.
Gold Standard Internal Standard for Quantitative Analysis
In bioanalysis, especially using liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS/MS), an internal standard (IS) is crucial for accurate and precise quantification.[9] An ideal IS should have physicochemical properties nearly identical to the analyte of interest.[10]
Methyl Eugenol-13C,d3 serves this role perfectly for the quantification of unlabeled methyl eugenol.[1][3] It co-elutes with the analyte during chromatography and experiences similar effects from the sample matrix (e.g., ionization suppression or enhancement).[9] However, due to its higher mass, it is readily distinguishable by the mass spectrometer. By adding a known amount of Methyl Eugenol-13C,d3 to each sample, researchers can normalize the response of the unlabeled analyte, correcting for variability in sample preparation, extraction recovery, and instrument response.[11] This isotope dilution method is considered the gold standard for quantitative bioanalysis.[9]
Tracer for Metabolic Pathway Elucidation and Pharmacokinetic Studies
As a stable isotope tracer, Methyl Eugenol-13C,d3 allows researchers to track the metabolic fate of the parent compound in vitro and in vivo.[1][5] When introduced into a biological system, the labeled methyl eugenol follows the same metabolic routes as its unlabeled counterpart.[8] Metabolites that retain the ¹³C and/or deuterium labels can be identified by their characteristic mass shifts in mass spectrometry, enabling the confident elucidation of biotransformation pathways.[7]
Furthermore, the incorporation of deuterium can sometimes alter the rate of metabolism due to the kinetic isotope effect—the carbon-deuterium bond is stronger than a carbon-hydrogen bond, making it more resistant to enzymatic cleavage.[12] This property can be exploited to investigate the specific sites of metabolism and can potentially lead to the development of drugs with improved pharmacokinetic profiles.[1][5]
Metabolic Pathways of Methyl Eugenol
Understanding the metabolism of methyl eugenol is crucial for toxicology and drug development. Studies have shown that it is primarily metabolized in the liver.[3] The key metabolic pathways include:
-
O-Demethylation: Removal of one of the methyl groups from the methoxy (B1213986) functionalities.[3]
-
1'-Hydroxylation: The addition of a hydroxyl group to the 1' position of the allyl side chain. This is a critical bioactivation step that can lead to the formation of reactive intermediates.[2][3]
-
Epoxidation: Formation of an epoxide across the double bond of the allyl side chain.[3]
-
Sulfation: Following 1'-hydroxylation, the resulting alcohol can be sulfated to form 1'-sulfoxymethyleugenol, a DNA-reactive intermediate implicated in the compound's potential carcinogenicity.[2]
Caption: Key metabolic pathways of Methyl Eugenol.
Quantitative Data Summary
The use of a stable isotope-labeled internal standard like Methyl Eugenol-13C,d3 significantly improves the quality of quantitative data. The tables below summarize relevant analytical parameters from a study using a deuterated internal standard and pharmacokinetic parameters of the parent compound, methyl eugenol.
Table 1: Analytical Method Performance for Methyl Eugenol Quantification using a Stable Isotope Dilution Assay (SIDA-GC/MS/MS). [13]
| Parameter | Solid Food Samples | Semi-Solid Food Samples | Liquid Beverages |
| Linearity Range (µg/L) | 4 - 500 | 4 - 500 | 4 - 500 |
| Method Detection Limit (MDL) (µg/kg) | 50 | 50 | 1 |
| Recovery Range (%) | 94.29 - 100.27 | 94.29 - 100.27 | 94.29 - 100.27 |
| Intra-day Precision (%RSD) | < 9% | < 9% | < 9% |
| Inter-day Precision (%RSD) | < 9% | < 9% | < 9% |
Table 2: Pharmacokinetic Parameters of Methyl Eugenol in Rats After Oral Administration of Asarum Extract. [14]
| Parameter | Value |
| Tmax (h) | 0.38 ± 0.13 |
| Cmax (ng/mL) | 77.85 ± 11.24 |
| AUC(0-t) (ng/mLh) | 134.19 ± 21.05 |
| AUC(0-∞) (ng/mLh) | 143.51 ± 23.47 |
| t1/2 (h) | 1.87 ± 0.31 |
(Note: Tmax = Time to reach maximum concentration; Cmax = Maximum plasma concentration; AUC = Area under the curve; t1/2 = Elimination half-life. Data represent mean ± SD).
Experimental Protocols
The following are detailed methodologies for key experiments utilizing Methyl Eugenol-13C,d3.
Protocol 1: Quantification of Methyl Eugenol in Plasma using LC-MS/MS
This protocol describes a method for the accurate quantification of methyl eugenol in plasma samples, employing Methyl Eugenol-13C,d3 as an internal standard.
1. Materials and Reagents:
-
Methyl Eugenol analytical standard
-
Methyl Eugenol-13C,d3 internal standard (IS)
-
LC-MS grade acetonitrile (B52724), methanol, and water
-
Formic acid
-
Control (drug-free) plasma
2. Preparation of Solutions:
-
Stock Solutions: Prepare 1 mg/mL stock solutions of Methyl Eugenol and Methyl Eugenol-13C,d3 in methanol.
-
Calibration Standards: Serially dilute the Methyl Eugenol stock solution with 50% methanol/water to prepare a series of working solutions for calibration standards (e.g., ranging from 1 ng/mL to 1000 ng/mL).
-
Internal Standard Working Solution: Prepare a working solution of Methyl Eugenol-13C,d3 at a fixed concentration (e.g., 100 ng/mL) in 50% methanol/water.
3. Sample Preparation (Protein Precipitation):
-
Pipette 50 µL of plasma sample (or calibration standard/quality control sample) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the Internal Standard Working Solution to each tube and vortex briefly.
-
Add 150 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for analysis.
4. LC-MS/MS Analysis:
-
LC System: A standard HPLC or UHPLC system.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from ~20% B to 95% B over several minutes.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions:
-
Methyl Eugenol: Determine the specific precursor-to-product ion transition (e.g., m/z 179.1 → 148.1).
-
Methyl Eugenol-13C,d3: Monitor the corresponding transition, which will be shifted by +4 Da (e.g., m/z 183.1 → 152.1).
-
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio (Methyl Eugenol / Methyl Eugenol-13C,d3) against the concentration of the calibration standards.
-
Apply a linear regression model to the calibration curve.
-
Determine the concentration of Methyl Eugenol in the plasma samples by interpolating their peak area ratios from the calibration curve.
Caption: Experimental workflow for LC-MS/MS quantification.
Protocol 2: In Vitro Metabolic Stability Assay
This protocol, adapted from methods for similar compounds[12], assesses the susceptibility of methyl eugenol to metabolism by liver enzymes.
1. Materials and Reagents:
-
Methyl Eugenol
-
Methyl Eugenol-13C,d3 (for analytical internal standard)
-
Pooled human or rat liver microsomes (HLM or RLM)
-
NADPH regenerating system (e.g., solutions of NADP+, glucose-6-phosphate, and G6P dehydrogenase)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile (for reaction termination)
2. Experimental Procedure:
-
Incubation Preparation: In a 96-well plate, prepare incubation mixtures containing phosphate buffer and liver microsomes (e.g., final concentration of 0.5 mg/mL).
-
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate Reaction: Add Methyl Eugenol (e.g., final concentration of 1 µM) to the wells. To initiate the metabolic reaction, add the NADPH regenerating system.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction in designated wells by adding an equal volume of ice-cold acetonitrile containing the internal standard (Methyl Eugenol-13C,d3). The 0-minute time point serves as the initial concentration control.
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining amount of Methyl Eugenol at each time point, as described in Protocol 1.
3. Data Analysis:
-
Plot the natural logarithm of the percentage of remaining Methyl Eugenol against time.
-
Determine the elimination rate constant (k) from the slope of the linear regression line (slope = -k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .
Conclusion
Methyl Eugenol-13C,d3 is an essential tool for researchers in drug metabolism and toxicology. Its application as a stable isotope-labeled internal standard ensures the highest level of accuracy and precision in quantitative bioanalysis.[1][15] As a metabolic tracer, it provides an effective means to delineate complex biotransformation pathways and investigate pharmacokinetic properties.[1][7] The protocols and data presented in this guide underscore its critical role in advancing our understanding of the metabolic fate of methyl eugenol.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Free Radical Metabolism of Methyleugenol and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use of Biomonitoring Data to Evaluate Methyl Eugenol Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. scitechnol.com [scitechnol.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Stable isotope labeling-assisted GC/MS/MS method for determination of methyleugenol in food samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacokinetic Study of Safrole and Methyl Eugenol after Oral Administration of the Essential Oil Extracts of Asarum in Rats by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
